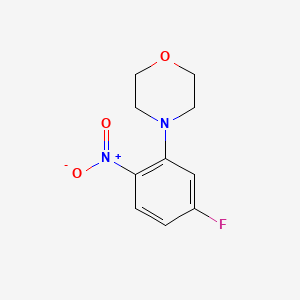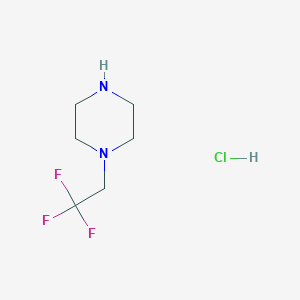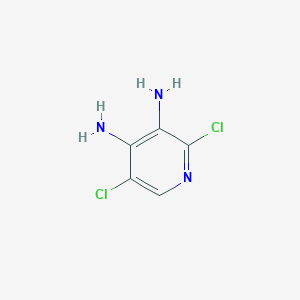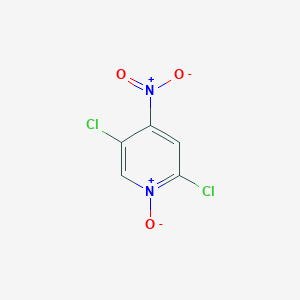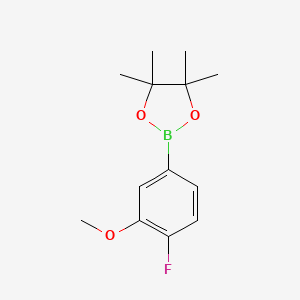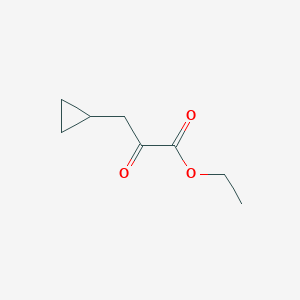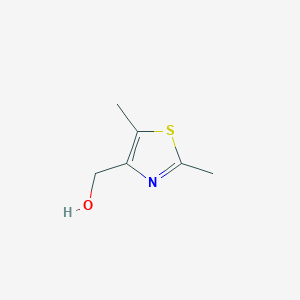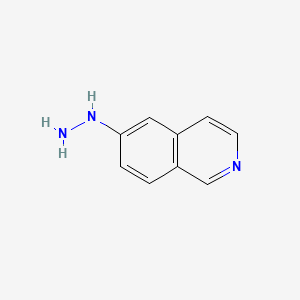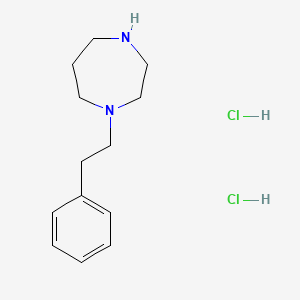
1-(2-Phenylethyl)-1,4-diazepane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazepine derivatives often involves the condensation of β-dicarbonyl compounds with 1,2-diamines, as described in the synthesis of 2,3-dihydro-1,4-diazepines . This method is versatile and can be applied to various diamines and dicarbonyl compounds to yield a wide range of diazepine derivatives. Another synthesis approach is the reaction of benzenediazonium chloride with homopiperazine, leading to a bis-triazene diazepine derivative . These methods highlight the reactivity of diazepine precursors and the potential to synthesize the compound of interest through similar strategies.
Molecular Structure Analysis
The molecular structure of diazepine derivatives has been elucidated using X-ray crystallography. For instance, the crystal structure of 1,4-di-[2-phenyl-1-diazenyl]perhydro-1,4-diazepine shows an extended conformation with a chair conformation of the seven-membered ring and no close intramolecular interactions between the phenyl rings . This information is crucial for understanding the conformational preferences of diazepine rings and can be used to infer the possible structure of "1-(2-Phenylethyl)-1,4-diazepane dihydrochloride."
Chemical Reactions Analysis
The reactivity of diazepine derivatives can be complex, as seen in the chlorination reactions of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one, which yield mono and dichloro derivatives . The position of chlorine substitution can vary depending on the reaction conditions and the presence of catalysts like anhydrous aluminum chloride. These findings suggest that "1-(2-Phenylethyl)-1,4-diazepane dihydrochloride" may also undergo various substitution reactions, potentially affecting its physical and chemical properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "1-(2-Phenylethyl)-1,4-diazepane dihydrochloride" are not directly reported, the properties of related compounds can provide insights. For example, dihydrodiazepines are known to be extremely stable over a wide pH range . The crystal packing of diazepine derivatives is often influenced by van der Waals interactions and hydrogen bonding . These characteristics are important for predicting the behavior of "1-(2-Phenylethyl)-1,4-diazepane dihydrochloride" in different environments and could inform its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A study by Wlodarczyk et al. (2007) describes an efficient method to access 1,4-diazepane derivatives through microwave-assisted synthesis. This process rapidly produces 7-substituted-1,4-diazepin-5-ones in good yields, highlighting a key synthetic route for 1,4-diazepanes (Wlodarczyk et al., 2007).
Research by Sankaralingam and Palaniandavar (2014) explores manganese(III) complexes with 1,4-bis(2-hydroxybenzyl)-1,4-diazepane, demonstrating their role as catalysts in olefin epoxidation reactions. These complexes exhibit distinctive reactivity and selectivity based on the Lewis basicity of the ligands (Sankaralingam & Palaniandavar, 2014).
Application in Organic Synthesis
Moser and Vaughan (2004) synthesized a series of 1,4-diazepanes with unique structural characteristics, providing insights into the potential of these compounds in developing novel organic molecules (Moser & Vaughan, 2004).
Nalikezhathu et al. (2023) discussed the synthesis of 1,4-diazepanes using a catalytic method that offers a pathway to compounds like cyclizine and homochlorcyclizine. This indicates the role of 1,4-diazepanes in synthesizing pharmaceutically relevant compounds (Nalikezhathu et al., 2023).
Biological and Medicinal Chemistry
Teimoori et al. (2011) synthesized 1,4-diazepane derivatives for evaluation as anticancer agents, indicating potential applications in therapeutic development (Teimoori et al., 2011).
Riether et al. (2011) identified 1,4-diazepane compounds as potent Cannabinoid receptor 2 agonists, highlighting their significance in drug discovery and receptor biology (Riether et al., 2011).
Wattanasin et al. (2003) developed 1,4-diazepane-2-ones as LFA-1 antagonists, providing insights into the utility of these compounds in inhibiting specific protein-protein interactions (Wattanasin et al., 2003).
Gu et al. (2010) investigated 1,4-diazepane derivatives as T-type calcium channel blockers, which is important for understanding their pharmacological applications (Gu et al., 2010).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that compounds containing a phenethylamine moiety, such as this one, can interact with various targets . For instance, phenethylamine, a compound with a similar structure, has been shown to interact with targets such as the primary amine oxidase and trypsin .
Mode of Action
Phenethylamine, a structurally similar compound, is known to interact with its targets by binding to them and causing conformational changes . This interaction triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors .
Biochemical Pathways
For instance, it has been shown to induce acetylcholine release via a glutamate-mediated mechanism .
Pharmacokinetics
Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . The metabolites are then eliminated through the kidneys .
Result of Action
Phenethylamine, a structurally similar compound, is known to affect neural activity, mood, and behavior by regulating dopamine and 5-hydroxytryptamine levels in the brain .
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-2-5-13(6-3-1)7-11-15-10-4-8-14-9-12-15;;/h1-3,5-6,14H,4,7-12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKADVOOWXJCGMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCC2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-1,4-diazepane dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)
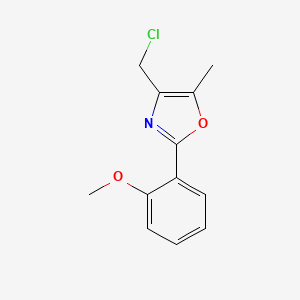

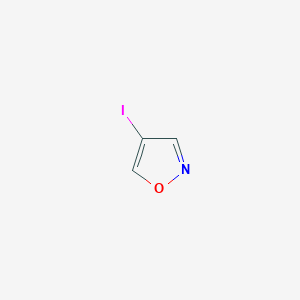
![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)
